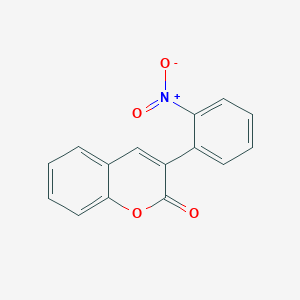

3-(2-nitrophenyl)-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-nitrophenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4/c17-15-12(9-10-5-1-4-8-14(10)20-15)11-6-2-3-7-13(11)16(18)19/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVJQYFDONFUQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Chromen 2 One Coumarin Derivatives in Chemical Sciences

Chromen-2-one, commonly known as coumarin (B35378), and its derivatives are a prominent class of heterocyclic compounds featuring a benzopyrone core. wisdomlib.orgorientjchem.org This structural motif is widespread in nature, found in many plants, fruits, and vegetables. jopir.in In the realm of chemical sciences, the coumarin scaffold is considered a "privileged structure" due to its ability to bind to various biological targets, leading to a broad spectrum of pharmacological activities. jopir.in

Researchers have extensively explored the biological significance of coumarins, identifying properties such as antimicrobial, anti-inflammatory, anticoagulant, antiviral, and anticancer activities. wisdomlib.orgjopir.in The structural simplicity of the coumarin nucleus, combined with its six available sites for substitution, allows for the strategic design and synthesis of a vast array of derivatives with enhanced or novel therapeutic properties. researchgate.net Modern synthetic methods, including various condensation reactions (Pechmann, Knoevenagel, Perkin, Wittig) and advanced catalytic processes, have facilitated the efficient production of these diverse coumarin-based molecules. orientjchem.orgresearchgate.netnih.gov

Beyond medicinal chemistry, coumarin derivatives are valuable in other industrial applications. Their unique photophysical properties make them suitable for use as fluorescent dyes and optical brightening agents. researchgate.netscispace.com They have also been investigated as materials for liquid crystals, sensitizers in solar cells, and as key components in fragrances. researchgate.netscispace.comresearchgate.net The combination of low toxicity, natural abundance, and synthetic accessibility makes the coumarin framework a continuing subject of intensive research and development. jopir.in

Rationale for Investigating 3 2 Nitrophenyl 2h Chromen 2 One

The scientific interest in 3-(2-nitrophenyl)-2H-chromen-2-one stems from the specific combination of its two core components: the coumarin (B35378) scaffold and the 2-nitrophenyl substituent at the 3-position. The substitution pattern on the coumarin ring is crucial in determining its biological and physical properties, with the C-3 position being a particularly significant site for modification. mdpi.com

Key structural features driving research include:

The 3-Aryl Moiety: The presence of an aromatic ring (phenyl group) at the C-3 position is a common strategy to create analogues with diverse pharmacological profiles. Studies on various 3-substituted coumarins have shown that this position is critical for activities such as anticancer and antimicrobial effects. mdpi.comnih.govbohrium.com

The Nitro Group (NO₂): The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. This can impact its reactivity, binding affinity to biological targets, and photophysical characteristics.

The ortho-Positioning: The placement of the nitro group at the 2-position (ortho) of the phenyl ring introduces specific steric and electronic effects. This particular arrangement can lead to unique intramolecular interactions and is a key feature in certain biologically active compounds, such as the calcium channel blocker Nifedipine, which also contains an ortho-nitrophenyl group. The potential for the ortho-nitro group to act as a photoremovable protecting group or to be reduced to an amino group offers further avenues for synthetic functionalization and the development of prodrugs or chemical sensors.

Research into compounds like 3-((2-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), which shares the nitrophenyl feature, has been pursued to create novel molecules with potential biological activities. chemrevlett.com The synthesis of such derivatives is often a primary step in exploring their potential applications. chemrevlett.com

Scope and Research Objectives Pertaining to 3 2 Nitrophenyl 2h Chromen 2 One

Conventional Synthetic Routes to this compound

Conventional methods for synthesizing 3-arylcoumarins often rely on established condensation reactions. These routes can be categorized into one-pot strategies and multi-step pathways.

One-pot syntheses offer an efficient approach to 3-arylcoumarins by combining multiple reaction steps in a single flask, thereby minimizing the need for intermediate purification, reducing solvent waste, and saving time. A notable one-pot method involves the reaction of a substituted 2-hydroxybenzaldehyde with a phenylacetic acid in the presence of a coupling agent and a base. organic-chemistry.orgthieme-connect.com

For instance, a general and rapid synthesis of substituted 3-aryl coumarins has been developed using cyanuric chloride and N-methylmorpholine (NMM). organic-chemistry.orgthieme-connect.com This method has demonstrated high efficiency with a broad range of substrates. organic-chemistry.org Another one-pot, three-component reaction for synthesizing coumarin derivatives involves the reaction of 3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazide, and hydrazonoyl halides under ultrasonic irradiation. frontiersin.org

The following table summarizes a one-pot synthesis of 3-arylcoumarin derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |

| Substituted 2-hydroxybenzaldehydes | Substituted phenylacetic acids | Cyanuric chloride, N-methylmorpholine | DMF | 110°C, 30 min | 90-99 | organic-chemistry.org |

| 4-hydroxycoumarin (B602359) | Aromatic aldehyde, Diethylamine | Bi(NO₃)₃·5H₂O | Ethanol (B145695) | Reflux | 90-96 | tandfonline.com |

| 3-acetyl-6-methyl-2H-chromen-2-one | Thiosemicarbazide, Hydrazonoyl halides | Triethylamine (B128534) | Dioxane | Ultrasonic irradiation, 50°C, 20-60 min | High | frontiersin.org |

Multi-step synthesis provides a more controlled approach to complex molecules, allowing for the purification of intermediates at each stage. A common multi-step route to 3-arylcoumarins involves the Perkin condensation reaction. nih.gov This method typically starts with the synthesis of a substituted phenylacetic acid, which is then reacted with a salicylaldehyde (B1680747) derivative. researchgate.net

A typical multi-step synthesis can be outlined as follows:

Synthesis of Substituted Phenylacetic Acid: This can be achieved from corresponding acetophenone (B1666503) derivatives. The process may involve reaction with sulfur, p-toluene sulfonic acid, and morpholine, followed by hydrolysis with aqueous sodium hydroxide (B78521) in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide. researchgate.net

Perkin Condensation: The synthesized phenylacetic acid is then condensed with a substituted salicylaldehyde in the presence of acetic anhydride (B1165640) and triethylamine at elevated temperatures to yield the final 3-arylcoumarin derivative. researchgate.net

The table below outlines a representative multi-step synthesis for 3-arylcoumarin derivatives.

| Step | Starting Materials | Reagents | Conditions | Product | Reference |

| 1 | Acetophenone derivatives | Sulfur, p-toluene sulfonic acid, morpholine; then NaOH (aq), Tetrabutylammonium bromide | 120°C; then 100°C | Substituted phenylacetic acid | researchgate.net |

| 2 | Substituted phenylacetic acid, Substituted salicylaldehyde | Acetic anhydride, Et₃N; then HCl | 112°C | 3-Arylcoumarin derivative | researchgate.net |

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and sustainability. Both organocatalysis and metal-based catalysis have been successfully employed in the synthesis of the chromen-2-one scaffold.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the use of potentially toxic and expensive metals. Several organocatalytic systems have been developed for the synthesis of coumarin derivatives. For example, pentafluorophenylammonium triflate (PFPAT) has been used as an efficient, inexpensive organocatalyst for the condensation of 2-amino-3-cyano-4H-pyran derivatives with coumarin-3-carboxylic acid under solvent-free conditions. nih.gov

Other organocatalysts that have been successfully employed include:

Thiamine hydrochloride (Vitamin B1) : A recyclable catalyst for the synthesis of bis(indolyl)methanes and bis(coumarinyl)methanes. rsc.org

Phthalimide-N-sulfonic acid (PISA) : A recyclable catalyst for the eco-friendly synthesis of 2-(2-oxo-2H-chromen-3-yl)-4-arylindeno[1,2-b]pyridine-5-one derivatives. researchgate.net

Ramachary-Bressy-Wang organocatalytic cycloaddition : This method has been used for the synthesis of 1,2,3-triazoles containing a coumarin moiety. bohrium.com

Metal catalysts are widely used in the synthesis of heterocyclic compounds due to their ability to facilitate a wide range of transformations with high efficiency. In the context of 3-arylcoumarin synthesis, various metal-based catalytic systems have been reported.

Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) has been shown to be an effective and "green" catalyst for the one-pot, multi-component synthesis of 3-((aryl)(diethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives. tandfonline.com This catalyst is attractive due to its low toxicity, stability, and ease of handling. tandfonline.com

Biogenic zinc oxide (ZnO) nanoparticles have also been utilized as a catalyst for the synthesis of 3,3'-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives. urfu.ruchimicatechnoacta.ru Furthermore, metal complexes of a 3-hydroxy-2-(3-nitrophenyl)-4H-chromen-4-one derivative with Fe(II), Ni(II), and Cu(II) have been synthesized and their photocatalytic activity studied. bohrium.com

The following table summarizes some metal-catalyzed syntheses of coumarin derivatives.

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Bi(NO₃)₃·5H₂O | 4-hydroxycoumarin, aromatic aldehyde, diethylamine | 3-((aryl)(diethylamino)methyl)-4-hydroxy-2H-chromen-2-one | 90-96 | tandfonline.com |

| Biogenic ZnO NPs | 4-hydroxycoumarin, aromatic aldehyde, ethylamine | 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one | 91-98 | urfu.ruchimicatechnoacta.ru |

| ZrOCl₂·8H₂O | Salicylaldehydes, ethyl acetoacetate (B1235776) derivatives | 3-acetylchromen-2-one derivatives | 80-94 | asianpubs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 3-arylcoumarins, several green approaches have been explored.

Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. scialert.net For example, the synthesis of 3-arylcoumarin derivatives via Perkin reaction has been successfully carried out using microwave irradiation, offering an environmentally friendly and economical alternative.

Solid-phase synthesis, where reactions are carried out on a solid support or in the absence of a solvent, represents another green methodology. An efficient solid-phase synthesis of chromen-2-one derivatives has been described via Knoevenagel condensation by grinding salicylaldehydes and ethyl acetate (B1210297) derivatives with a catalyst in a mortar and pestle, which drastically reduces reaction time. asianpubs.org

The use of greener catalysts and solvents is also a key aspect. As mentioned earlier, bismuth(III) compounds are considered "green" catalysts. tandfonline.com The use of polyethylene (B3416737) glycol (PEG-600) as a recyclable and benign solvent medium, coupled with a mild and efficient reagent like tetrabutylammonium tribromide (TBATB), has been reported for the one-pot synthesis of 3-(quinoxalin-2-yl)-2H-chromen-2-ones. researchgate.net

Solvent-Free Synthesis Methodologies

In line with the principles of green chemistry, solvent-free synthesis offers significant advantages by reducing waste and avoiding the use of hazardous organic solvents. rsc.org The synthesis of 3-carboxycoumarins has been successfully achieved in high yields by the direct reaction of solid reagents or in an aqueous slurry, eliminating the need for volatile organic solvents. rsc.org This approach is not only energy-efficient but also simplifies product isolation. rsc.org Similarly, a solvent-free method for the synthesis of coumarin sulfonamides has been developed by reacting coumarin sulfonyl chloride with various amines in the presence of K2CO3 at room temperature. researchgate.net These examples highlight a growing trend towards solvent-free conditions in coumarin synthesis, a strategy that could be adapted for the production of this compound.

Utilization of Sustainable Catalysts

The development of sustainable catalysts is another cornerstone of green chemistry. In coumarin synthesis, various eco-friendly catalysts have been explored to improve reaction efficiency and reduce environmental impact. For instance, nano-TiO2 on dodecyl-sulfated silica (B1680970) support (NTDSS) has been used as a reusable and highly effective catalyst for Pechmann condensation in water. scispace.com Other solid acid catalysts like HZSM-5 zeolite and heteropoly acids have also been employed under solvent-free or microwave irradiation conditions. researchgate.netscispace.com Magnetic nanocatalysts, such as MgFe2O4, offer the advantage of easy recovery and reusability, contributing to a more sustainable process. researchgate.net The use of N-heterocyclic carbenes (NHCs) as catalysts has also been explored for the synthesis of 3-arylcoumarins from 2-chloro-2-arylacetaldehydes and salicylaldehydes, offering high yields under mild conditions. nih.govresearchgate.net

Table 1: Examples of Sustainable Catalysts in Coumarin Synthesis

| Catalyst | Reaction Type | Conditions | Key Advantages |

| nano-TiO2 on dodecyl-sulfated silica support (NTDSS) | Pechmann Condensation | Water | Reusable, High Yield |

| HZSM-5 Zeolite | Perkin Reaction | Solvent-free/Microwave | Eco-friendly, Efficient |

| MgFe2O4 Nanocatalyst | Perkin Reaction | - | Magnetically recoverable, Reusable |

| N-Heterocyclic Carbene (NHC) | Condensation/Annulation | Mild | High Yield, Simple Operation |

| Chitosan-grafted poly(vinylpyridine) | Three-component reaction | Ultrasound Irradiation | Biodegradable, Efficient |

Microwave-Assisted and Ultrasound-Assisted Synthesis

To accelerate reaction rates and often improve yields, alternative energy sources like microwave irradiation and ultrasound have been increasingly utilized in organic synthesis.

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times in the synthesis of coumarin derivatives. For example, the Cadogan reaction, used to cyclize 3-arylcoumarins to indolo[3,2-c]coumarins, has been improved by using microwave irradiation, which reduces reaction times from hours to minutes. urfu.ruidexlab.com Microwave-assisted synthesis of coumarin-pyrazole hybrids has also been reported to be highly efficient. nih.gov The synthesis of Schiff bases and hydrazones of 3-acetylcoumarin (B160212) was also found to be faster and higher yielding under microwave irradiation compared to conventional heating. scialert.net

Ultrasound-Assisted Synthesis: Sonication is another green technique that can enhance reaction rates and yields. The synthesis of 3-aryl coumarin derivatives from salicylaldehydes and phenylacetyl chlorides has been achieved in moderate to high yields using ultrasound irradiation in the presence of K2CO3 and tetrahydrofuran (B95107) (THF). researchgate.netscirp.org This method is noted for its convenience and simplicity compared to conventional heating. scirp.org Ultrasound has also been employed for the one-pot synthesis of 3-substituted chroman-2,4-diones in water, offering excellent yields and experimental simplicity. nih.gov The synthesis of chalcones of 3-acetylcoumarin has also been efficiently carried out using dual-frequency ultrasonic irradiation. e-journals.in

Table 2: Comparison of Conventional vs. Microwave/Ultrasound-Assisted Synthesis of 3-Arylcoumarins

| Method | Reactants | Catalyst/Medium | Time | Yield | Reference |

| Conventional Heating | Salicylaldehyde, Phenylacetyl chloride | Acetone (reflux) | 15-20 hr | - | researchgate.net |

| Ultrasound Irradiation | Salicylaldehyde, Phenylacetyl chloride | K2CO3, THF | 15-30 min | 7-98% | scirp.orgresearchgate.net |

| Conventional Heating | 3-Acetylcoumarin, Aniline derivatives | Ethanol | - | - | scialert.net |

| Microwave Irradiation | 3-Acetylcoumarin, Aniline derivatives | DMF | 1 min | Higher than conventional | scialert.net |

| Conventional Heating | 4-bromomethyl coumarins, Schiff base | Acetone | 4-6 h | - | nih.gov |

| Microwave Irradiation | 4-bromomethyl coumarins, Schiff base | Acetone | 8-12 min | Higher than conventional | nih.gov |

Reaction Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. In the synthesis of this compound and its analogues, several factors can be fine-tuned.

For the microwave-assisted Cadogan reaction of 3-(4,5-dimethoxy-2-nitrophenyl)coumarins, it was found that heating at 200 °C for 25 minutes in diglyme (B29089) provided the highest yield of the corresponding indolo[3,2-c]coumarin. urfu.ru The choice of the reducing agent, such as triphenylphosphine (B44618) or triethyl phosphite, also influences the yield depending on the specific substrate. urfu.ru

In the synthesis of 3-acylmethylated coumarins via a photoredox catalytic cascade, the choice of solvent and catalyst is critical. A water-based system was developed, eliminating the need for organic solvents and phase-transfer catalysts. acs.org The optimization of catalyst loading is also important, as demonstrated in the chitosan-grafted poly(vinylpyridine) catalyzed synthesis of coumarin derivatives, where the ideal amount of catalyst was determined to achieve the best yield. nih.gov

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral molecules with high stereoselectivity is a significant challenge in organic chemistry. rsc.org While the synthesis of this compound itself does not typically involve the creation of a chiral center at the 3-position, the development of stereoselective methods for related coumarin analogues is an active area of research.

Copper-catalyzed hydroarylation of electron-deficient alkynes has emerged as a powerful tool for the regio- and stereoselective synthesis of trisubstituted alkenes, which can be precursors to chiral compounds. orgsyn.org For instance, the enantioselective synthesis of (R)-tolterodine was achieved using a Cu-catalyzed asymmetric conjugate reduction of a 3,3-diaryl-acrylonitrile. orgsyn.org Such strategies could potentially be adapted for the synthesis of chiral 3-arylcoumarin analogues.

The development of catalytic asymmetric methods for the synthesis of coumarins is still an evolving field. Future research will likely focus on the design of new chiral catalysts and ligands to control the stereochemistry of these important heterocyclic compounds.

Reaction Kinetics and Mechanistic Pathways

The reactivity of this compound is primarily centered around the electrophilic nature of the C4 position of the coumarin ring, the reactivity of the nitro group, and photochemical transformations.

Michael Addition Reactions:

The coumarin nucleus, particularly when substituted with an electron-withdrawing group at the 3-position like a nitro group, is a potent Michael acceptor. The C4 position is highly electrophilic due to the conjugative effect of the pyrone ring and the strong electron-withdrawing nature of the nitro group. This makes it susceptible to nucleophilic attack by a variety of nucleophiles. arabjchem.orgnih.gov

Theoretical studies using Density Functional Theory (DFT) on related 3-nitrocoumarin (B1224882) systems have corroborated the high electrophilicity of the C4 carbon. arabjchem.orgresearchgate.net The reaction typically proceeds via a conjugate addition mechanism, where the nucleophile attacks the C4 position, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final adduct.

A notable example of this reactivity is the three-component cine,ipso-disubstitution of nitrocoumarins. nih.gov This reaction highlights the multifaceted role of the nitro group, which not only activates the coumarin for initial nucleophilic attack but also participates as a leaving group in a subsequent step. The proposed mechanism for a reaction involving an indole (B1671886) nucleophile is as follows:

Dearomative Nucleophilic Addition: The indole nucleophile attacks the electrophilic C4 position of the 3-nitrocoumarin, leading to a dearomatized intermediate.

Diastereoselective Alkylation: The resulting nitronate acts as a nucleophile and can be alkylated.

ipso-Substitution: The nitro group is eliminated as nitrite, leading to the re-aromatization of the coumarin ring and the formation of a C-C bond at the C3 position. nih.gov

| Reaction Type | Key Mechanistic Features | Influencing Factors |

| Michael Addition | Nucleophilic attack at C4, formation of a resonance-stabilized enolate. | Electron-withdrawing nature of the substituent at C3, nature of the nucleophile. |

| cine,ipso-Disubstitution | Sequential dearomative nucleophilic addition, alkylation, and ipso-substitution. | Reactivity of the nucleophile and electrophile, leaving group ability of the nitro group. |

Photochemical [2+2] Cycloaddition Reactions:

Coumarins are well-known to undergo photochemical [2+2] cycloaddition reactions upon irradiation with UV light, typically leading to the formation of cyclobutane (B1203170) dimers. uni-marburg.dersc.orgrsc.org This reactivity is attributed to the excitation of the π-system of the pyranone ring. The reaction can result in different stereoisomers (head-to-head or head-to-tail) depending on the orientation of the coumarin molecules in the transition state.

| Reaction Type | Key Mechanistic Features | Influencing Factors |

| [2+2] Cycloaddition | Photochemical excitation of the C3-C4 double bond, formation of a cyclobutane ring. | Wavelength of irradiation, solvent, steric and electronic effects of substituents. |

Reactions of the Nitro Group:

The nitro group on the phenyl ring can undergo reduction to an amino group using various reducing agents. This transformation is a common strategy to introduce an amino functionality, which can then be further modified to synthesize a wide range of derivatives.

Structural Modifications and Derivatization Strategies of 3 2 Nitrophenyl 2h Chromen 2 One

Synthesis of Substituted Chromen-2-one Scaffolds

The foundation of any derivatization strategy lies in the efficient synthesis of the core 2H-chromen-2-one (coumarin) skeleton. Numerous classical and modern synthetic methodologies are employed for this purpose, each offering access to a variety of substitution patterns on the benzopyrone ring.

Common synthetic routes to chromen-2-ones include the Pechmann, Perkin, Knoevenagel, and Wittig reactions. asianpubs.org The Knoevenagel condensation, for instance, involves the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as an ethyl acetate (B1210297) derivative, often catalyzed by a base or a Lewis acid. asianpubs.org An efficient, solid-phase green synthesis approach using zirconyl chloride (ZrOCl₂·8H₂O) as a catalyst for the condensation of salicylaldehydes with various ethyl acetate derivatives has been reported. asianpubs.org

For the specific synthesis of 3-aryl-2H-chromen-2-ones, transition metal-catalyzed cross-coupling reactions are particularly powerful. A Suzuki cross-coupling reaction between a 3-bromo-coumarin and a corresponding boronic acid, such as 3-nitrophenylboronic acid, provides a direct route to the target scaffold. This method offers high yields and good functional group tolerance.

Derivatization at the Phenyl Moiety

Once the 3-(2-nitrophenyl)-2H-chromen-2-one core is synthesized, further modifications can be introduced on the 2-nitrophenyl substituent. These derivatizations aim to modulate the electronic and steric properties of the molecule.

A key strategy involves introducing additional substituents onto the phenyl ring. This can be achieved by starting with an appropriately substituted 2-nitrobenzaldehyde (B1664092) or 2-nitrophenylacetic acid derivative during the initial coumarin (B35378) synthesis. For example, using a substituted p-nitrobenzaldehyde in a condensation reaction with 3-acetylcoumarin (B160212) leads to the formation of a coumarin-chalcone hybrid with a substituted nitrophenyl group. arabjchem.org

Furthermore, the phenyl ring can be involved in cyclization reactions. For instance, derivatives of 4-hydroxycoumarin (B602359) can react with nitrophenyl aldehydes to form more complex structures, such as pyrano[3,2-c]chromen-5-ones. mjcce.org.mk While this example involves a 4-nitrophenyl group, the principle can be extended to other isomers.

Modifications of the Nitro Group

The nitro group at the 2-position of the phenyl moiety is a versatile functional handle for a wide range of chemical transformations. Its strong electron-withdrawing nature significantly influences the reactivity of the entire molecule.

The most common modification of the nitro group is its reduction to an amino group (-NH₂). This transformation drastically alters the electronic properties of the phenyl ring, converting an electron-withdrawing group into an electron-donating one. This reduction can be achieved using various reagents, such as tin(II) chloride (SnCl₂) in ethanol (B145695) or catalytic hydrogenation. The resulting 3-(2-aminophenyl)-2H-chromen-2-one can then serve as a precursor for numerous subsequent reactions. For example, the newly formed amino group can be acylated or used as a nucleophile in the construction of new heterocyclic rings.

Other transformations of the nitro group, although less common, can also be envisaged. These include partial reduction to hydroxylamino or azoxy functionalities under specific reaction conditions. The reactivity of 3-nitro-2H-chromenes with nucleophiles is a well-studied area, providing pathways to a variety of functionalized products. researchgate.netresearchgate.net

Heterocyclic Ring Annulation Strategies

Building upon the this compound framework, new heterocyclic rings can be fused to the coumarin core, leading to the formation of polycyclic systems. This strategy often involves intramolecular reactions of substituents on the coumarin ring or reactions with bifunctional reagents.

One notable example is the unexpected cyclization of (R,S)-4-chloro-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-chromen-2-one, which, instead of undergoing substitution with ammonia, cyclizes to form (R,S)-2-methyl-4-(4-nitrophenyl)pyrano[3,2-c]chromen-5-one. mjcce.org.mk This intramolecular dehydration reaction highlights a pathway to fuse a pyran ring onto the coumarin system. mjcce.org.mk

Another approach involves the reaction of 3-acetylcoumarin with p-nitrobenzaldehyde to form a chalcone-like intermediate, 3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one. arabjchem.org This intermediate can then be reacted with reagents like thiourea (B124793) to construct pyrimidine (B1678525) rings attached to the coumarin at the 3-position. gavinpublishers.com Although these examples utilize a 4-nitrophenyl group, similar strategies can be adapted for the 2-nitro isomer, potentially involving the newly formed amino group (from the reduction of the nitro group) to facilitate intramolecular cyclizations and form novel fused heterocyclic systems.

Post-Synthetic Functionalization

Post-synthetic functionalization refers to the modification of the pre-formed this compound molecule at positions other than the phenyl ring or the nitro group. These reactions can introduce new functional groups onto the coumarin nucleus itself.

For instance, the coumarin ring can undergo electrophilic substitution reactions, although the presence of the deactivating lactone carbonyl and the 3-substituent can influence the regioselectivity. Halogenation, such as bromination, can introduce a bromine atom onto the coumarin scaffold, which can then be used in further cross-coupling reactions to attach other functionalities.

Additionally, if the synthesis starts from a hydroxy-substituted salicylaldehyde, the resulting hydroxyl group on the coumarin ring can be alkylated or acylated. For example, a 7-hydroxycoumarin derivative can be reacted to introduce an acetate group, forming compounds like butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate.

Advanced Spectroscopic and Crystallographic Characterization of 3 2 Nitrophenyl 2h Chromen 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. copernicus.orgmdpi.com For 3-(2-nitrophenyl)-2H-chromen-2-one and its derivatives, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like COSY, HSQC, HMBC, and NOESY, provide detailed insights into their molecular framework and the spatial arrangement of substituents. researchgate.netrsc.org

The ¹H NMR spectra of these coumarin (B35378) derivatives typically exhibit characteristic signals for the aromatic protons of the coumarin core and the nitrophenyl substituent. The chemical shifts and coupling constants of these protons are sensitive to the electronic environment and dihedral angles between adjacent protons, offering valuable information on the molecule's conformation. scispace.com For instance, the spatial proximity between protons on the arylamino substituent and the coumarin core can be determined through Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space interactions. researchgate.net

Conformational analysis is further refined by examining the coupling constants, particularly the three-bond vicinal coupling constants (³J), which are related to dihedral angles via the Karplus equation. mdpi.com Variations in these coupling constants can indicate the preferred orientation of the nitrophenyl ring relative to the coumarin plane. Additionally, the presence of rotamers, or distinct conformers that are stable on the NMR timescale, can be identified by the appearance of separate sets of signals for each conformer. copernicus.org

The analysis of a series of related compounds allows for the systematic study of how different substitution patterns on the coumarin or nitrophenyl rings influence the conformational preferences. nih.gov Theoretical calculations are often used in conjunction with NMR data to provide a more complete picture of the conformational landscape. auremn.org.br

Table 1: Representative ¹H NMR Spectral Data for a 3-Substituted Coumarin Derivative.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.16 | s | - |

| H-5 | 7.73 | dd | 7.7, 1.5 |

| H-6 | 7.40 | t | 7.5 |

| H-7 | 7.68 | m | - |

| H-8 | 7.44 | d | 8.3 |

| Ar-H (nitrophenyl) | 8.47 | d | 8.9 |

| Ar-H (nitrophenyl) | 8.04 | d | 8.9 |

Note: This table is a generalized representation based on data for similar structures. nih.gov Actual values for this compound may vary.

Detailed Infrared and Raman Spectroscopic Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful vibrational techniques used to identify the functional groups present in a molecule. semanticscholar.org For this compound and its derivatives, these methods provide characteristic signatures for the key structural components.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring in the coumarin moiety. This band typically appears in the region of 1700-1740 cm⁻¹. gavinpublishers.comacs.org The exact position of this band can be influenced by the electronic effects of substituents on the coumarin ring.

The nitro group (NO₂) of the 2-nitrophenyl substituent gives rise to two characteristic stretching vibrations: an asymmetric stretch usually found between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. researchgate.net The C-N stretching vibration is also observable.

Raman spectroscopy complements IR spectroscopy, particularly for non-polar bonds. The C=C and C=O stretching vibrations are also active in the Raman spectrum. ripublication.com The combination of both IR and Raman data, often supported by theoretical calculations such as Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes and confirmation of the functional groups present in the molecule. researchgate.netripublication.com

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (lactone) | Stretching | 1700 - 1740 |

| NO₂ | Asymmetric Stretching | 1500 - 1560 |

| NO₂ | Symmetric Stretching | 1300 - 1370 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

| C-H (aromatic) | Stretching | > 3000 |

Note: This table provides a general range for the indicated functional groups. Specific values can vary based on the full molecular structure and its environment.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. arizona.edu For this compound, electron impact (EI) mass spectrometry is commonly used to generate a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern provides a "fingerprint" that can be used to identify the compound and understand its structural features. imreblank.ch

The fragmentation of coumarin derivatives often follows predictable pathways. uou.ac.in Common fragmentation processes include:

Loss of CO: A characteristic fragmentation of the coumarin lactone ring is the loss of a neutral carbon monoxide molecule, leading to a significant fragment ion.

Cleavage of the Nitrophenyl Group: The bond between the coumarin ring and the nitrophenyl substituent can cleave, resulting in ions corresponding to each of these fragments.

Fragmentation of the Nitro Group: The nitro group itself can fragment, for example, by loss of NO or NO₂.

McLafferty Rearrangement: If there is a suitable hydrogen atom on a side chain, a McLafferty rearrangement can occur, which is a characteristic fragmentation for carbonyl compounds. uou.ac.inlibretexts.org

High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio (m/z) of the ions, which can be used to determine the elemental composition of the molecular ion and its fragments. scispace.com Tandem mass spectrometry (MS/MS) techniques can be employed to further investigate the fragmentation pathways by selecting a specific fragment ion and inducing its further dissociation. imreblank.ch

By analyzing the masses and relative abundances of the fragment ions, a detailed fragmentation pathway can be proposed, providing valuable structural information that complements data from other spectroscopic techniques. nih.gov

Table 3: Plausible Mass Spectrometric Fragments for this compound.

| Fragment Ion | Proposed Structure/Loss |

| [M]⁺ | Molecular Ion |

| [M - CO]⁺ | Loss of carbon monoxide |

| [M - NO₂]⁺ | Loss of nitro group |

| [C₉H₅O₂]⁺ | Coumarin fragment |

| [C₆H₄NO₂]⁺ | Nitrophenyl fragment |

Note: This table shows potential fragments. The actual observed fragments and their relative intensities would be determined from the mass spectrum.

X-ray Diffraction Analysis for Solid-State Conformation and Crystal Packing

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. americanpharmaceuticalreview.com This technique provides detailed information about bond lengths, bond angles, and torsion angles, revealing the solid-state conformation of this compound and its derivatives. researchgate.net

The crystal structure analysis reveals the planarity of the coumarin ring system and the orientation of the 2-nitrophenyl substituent relative to this plane. The dihedral angle between the coumarin and the nitrophenyl rings is a key conformational parameter. researchgate.net This angle is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonds.

In the solid state, molecules pack in a specific arrangement to form a crystal lattice. X-ray diffraction analysis elucidates these packing features, identifying intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions that stabilize the crystal structure. iucr.org For example, C-H···O or C-H···N hydrogen bonds can play a significant role in the molecular packing. researchgate.net

The crystal structure provides a static picture of the molecule in the solid state, which can be compared with the dynamic conformational information obtained from NMR spectroscopy in solution. Polymorphism, the ability of a compound to exist in more than one crystalline form, can also be investigated using X-ray diffraction, as different polymorphs will exhibit distinct diffraction patterns. scispace.com

Table 4: Illustrative Crystallographic Data for a Coumarin Derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 105.2 |

| Volume (ų) | 1305.4 |

| Z | 4 |

Note: This is an example of crystallographic data. Actual values would be determined from a single-crystal X-ray diffraction experiment.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of molecules, such as their ability to absorb and emit light. researchgate.net For this compound and its derivatives, these techniques provide insights into their electronic transitions and excited-state behavior.

The UV-Vis absorption spectrum reveals the wavelengths of light that the molecule absorbs. Coumarin derivatives typically exhibit strong absorption bands in the UV and visible regions of the electromagnetic spectrum due to π-π* electronic transitions within the conjugated system. researchgate.net The position and intensity of these absorption bands are sensitive to the molecular structure and the polarity of the solvent.

Fluorescence spectroscopy measures the light emitted by a molecule after it has been excited to a higher electronic state. Many coumarin derivatives are known for their fluorescent properties. researchgate.net The fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed, and the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state, are key parameters that characterize the emission process. dtic.mil

The photophysical properties of this compound derivatives can be influenced by factors such as the position and nature of substituents and the solvent environment. acs.org For example, the presence of electron-donating or electron-withdrawing groups can shift the absorption and emission maxima and affect the quantum yield. acs.org The study of these properties is important for potential applications in areas such as fluorescent probes and optical materials. researchgate.net

Table 5: Representative Photophysical Data for a Coumarin Derivative.

| Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Lifetime (τf, ns) |

| Dichloromethane | 380 | 450 | 0.45 | 2.5 |

| Acetonitrile | 375 | 440 | 0.30 | 2.1 |

| Methanol | 370 | 435 | 0.25 | 1.8 |

Note: This table presents hypothetical data to illustrate the type of information obtained. Actual values are dependent on the specific compound and experimental conditions.

Computational and Theoretical Investigations of 3 2 Nitrophenyl 2h Chromen 2 One

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic nature of molecules. Methods like Density Functional Theory (DFT) are employed to analyze the electronic structure, which in turn determines the molecule's reactivity and spectroscopic properties. cumhuriyet.edu.tr These calculations can provide detailed information on various reactivity descriptors, including frontier orbital energies, chemical potential, and dipole moment. cumhuriyet.edu.tr For instance, DFT calculations have been successfully used to reproduce experimental data such as bond lengths, bond angles, and torsion angles for related coumarin (B35378) structures, validating the accuracy of the computational methods. mjcce.org.mk

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity and electronic properties. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant parameter that reflects the chemical stability and reactivity of a molecule. worldscientific.com

DFT has been used to calculate the FMO properties of various related coumarin and nitrophenyl derivatives. cumhuriyet.edu.trresearchgate.net For example, in a study of coumarin-based thiosemicarbazones, DFT calculations were used to explore their electronic properties. acs.org Similarly, the NLO properties of other coumarin derivatives have been computed using DFT functionals. researchgate.net While specific FMO data for "3-(2-nitrophenyl)-2H-chromen-2-one" is not available in the provided results, the table below shows representative FMO data for structurally related compounds, illustrating the typical energy ranges.

Table 1: Frontier Molecular Orbital (FMO) Data for Related Compounds This table is representative and compiled from data on structurally similar compounds to illustrate the application of FMO analysis. The specific compound "this compound" was not explicitly found in the search results.

| Compound Name | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| 4-methyl-7-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl) methoxy)-2H-chromen-2-one | DFT | Value not specified | Value not specified | Value not specified | cumhuriyet.edu.trresearchgate.net |

| (2E)-1-Ferrocenyl-3-(2-nitrophenyl) prop-2-en-1-one | Not Specified | -6.32 | -2.85 | 3.47 | nih.gov |

| 2-Nitroaniline | B3LYP/6-31G(d,p) | -6.65 | -2.13 | 4.52 | researchgate.net |

| 4-Methoxy-2-nitroaniline | B3LYP/6-31G(d,p) | -6.15 | -2.10 | 4.05 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. worldscientific.com It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including those with biological receptors. worldscientific.comresearchgate.net The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and susceptible to nucleophilic attack.

For "this compound," one would anticipate a significant negative potential around the oxygen atoms of the nitro group and the carbonyl group of the chromenone ring, making these areas potential hydrogen bond acceptors. Conversely, the hydrogen atoms on the aromatic rings would exhibit positive potential. This distribution of charge is critical for predicting how the molecule will orient itself within a protein's binding pocket.

Molecular Docking Studies with Biological Targets (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. scispace.commdpi.com The process involves predicting the binding conformation and estimating the binding affinity, often represented as a scoring function or free energy of binding. scispace.commdpi.com

Numerous studies have performed molecular docking on coumarin derivatives against a wide array of biological targets. These targets include enzymes implicated in diabetes, such as α-glucosidase and α-amylase, as well as those involved in neurodegenerative diseases, like acetylcholinesterase, and cancer, such as epidermal growth factor receptor (EGFR). scispace.comnih.gov For example, docking studies on coumarin derivatives have identified potential dual inhibitors for α-glucosidase and α-amylase. mdpi.comnih.gov Although "this compound" has not been the specific subject of the available docking studies, research on closely related analogues provides valuable insights into its potential interactions.

Table 2: Molecular Docking Studies of Related Nitrophenyl and Coumarin Compounds This table summarizes findings from various studies on compounds structurally related to "this compound" to demonstrate the application of molecular docking.

| Compound/Derivative Class | Protein Target (PDB ID) | Docking Software | Key Findings/Binding Affinity | Source |

|---|---|---|---|---|

| Coumarin derivatives | α-glucosidase (3A4A), α-amylase (4W93) | AutoDock Vina | A derivative (CD-59) showed high binding affinity (-11.3 kcal/mol for α-amylase) and multiple intermolecular interactions. mdpi.com | scispace.commdpi.comnih.gov |

| Coumarin-3-carboxamides | Acetylcholinesterase (AChE) | Not Specified | A derivative (C14a) displayed potent AChE inhibition (IC50 of 0.3 nM) with a dual binding site interaction mode. nih.gov | nih.gov |

| 3-[3-[(2-nitrophenyl)amino]propanoyl]-2H-chromen-2-one | Epidermal Growth Factor Receptor (EGFR) | Autodock Vina | The compound was docked as part of a series to evaluate antiproliferative activity. | |

| 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones | Not Specified (Antimalarial) | Not Specified | 4-hydroxy-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one was identified as a potent antimalarial agent. researchgate.net | researchgate.net |

| Piperazine chrome-2-ones | Oxidoreductase (E. coli - 1XDQ, C. albicans - 3QLS) | Chemscore | Docked molecules showed good chemscore and binding energy values. | researchgate.net |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug design, MD simulations complement molecular docking by providing a dynamic view of the ligand-receptor complex. nih.gov These simulations can assess the stability of the docked conformation, reveal conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energies. nih.gov

MD simulations are typically performed after docking to validate the predicted binding poses. nih.gov The stability of the complex is often evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period. Stable complexes will exhibit minimal fluctuations in their RMSD values. rsc.org Studies on various coumarin derivatives have utilized MD simulations to confirm the stability of the ligand within the active site of enzymes like α-glucosidase and bacterial gyrase. nih.govrsc.org These simulations, often run for nanoseconds, help to ensure that the interactions observed in the static docking pose are maintained in a more realistic, dynamic environment. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net QSAR models are built by correlating variations in the physicochemical properties (described by molecular descriptors) of a series of compounds with their measured biological activities. nih.govacs.org These models are valuable for predicting the activity of new, untested compounds and for guiding the rational design of more potent molecules. researchgate.net

QSAR studies have been conducted on various classes of coumarins, including nitrocoumarins. researchgate.net For instance, a QSAR study on biscoumarin derivatives, including a 3-nitrophenyl analogue, was performed to design potent α-glucosidase inhibitors. nih.govacs.org Another study focused on the antimicrobial activity of 3-nitrocoumarins, using descriptors derived from DFT calculations. researchgate.net These descriptors can be constitutional, topological, geometric, or electronic in nature.

Table 3: Descriptors Used in QSAR Studies of Related Coumarin Derivatives This table provides examples of molecular descriptors used in QSAR models for coumarin-related compounds.

| Study Focus | Types of Descriptors Used | Key Finding | Source |

|---|---|---|---|

| Antimicrobial 3-Nitrocoumarins | Descriptors from semiempirical and DFT calculations. | High ranking of descriptors related to hydrolytic instability was common for activity against C. albicans and S. aureus. researchgate.net | researchgate.net |

| α-Glucosidase inhibition by Biscoumarins | Not explicitly detailed, but models were developed to predict inhibitory activity. | A robust QSAR model was developed to guide the synthesis of potent inhibitors. nih.govacs.org | nih.govacs.org |

| Antimicrobial Ferrocenyl Chalcones | 2D QSAR Descriptors | Models were developed to correlate structural features with antibacterial and antifungal activity. | nih.gov |

Prediction of Reaction Pathways and Transition States

Computational chemistry offers powerful methods for elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and identifying transient structures like transition states. By calculating the potential energy surface of a reaction, chemists can map out the lowest energy pathway from reactants to products.

For coumarin synthesis, such as the Knoevenagel condensation, computational methods can be used to model the reaction steps and calculate the activation energies, providing insights into the reaction kinetics and the role of catalysts. asianpubs.org For "this compound," theoretical studies could investigate the reactions involving the nitro group, such as its reduction to an amino group, which is a common transformation for creating new derivatives. For example, the reaction of related chromones with reagents like hydrazine (B178648) hydrate (B1144303) has been shown to proceed with the participation of the chromone (B188151) ring system to form new heterocyclic structures like pyrazoles. researchgate.net Quantum chemical methods can model the transition states of these transformations, helping to understand substituent effects and optimize reaction conditions for desired products.

In Vitro Biological Activity and Molecular Mechanism Studies of 3 2 Nitrophenyl 2h Chromen 2 One

Investigation of Enzyme Inhibition Profiles (In Vitro)

Derivatives of 3-(2-nitrophenyl)-2H-chromen-2-one have been investigated for their ability to inhibit various enzymes in vitro.

Carbonic Anhydrase Inhibition: A series of 3-substituted coumarin (B35378) derivatives, including those with a nitrophenyl group, have been evaluated as inhibitors of human carbonic anhydrase (CA) isoforms IX and XII. tandfonline.com These isoforms are associated with tumors, making them targets for anticancer therapies. tandfonline.com For instance, the compound 3-(4-((4-nitrophenyl)sulfonyl)piperazine-1-carbonyl)-2H-chromen-2-one demonstrated significant inhibitory activity. tandfonline.com

Monoamine Oxidase (MAO) Inhibition: 3-Phenylcoumarin derivatives have been analyzed for their potential to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. researchgate.net While the specific 2-nitrophenyl derivative was not the most potent, the study highlights the importance of the substitution pattern on the 3-phenyl ring for inhibitory activity. researchgate.net

Tyrosyl-DNA Phosphodiesterase I (TDP1) Inhibition: A study on 5-hydroxycoumarin-based inhibitors of TDP1, an enzyme involved in DNA repair, included 5-hydroxy-4-methyl-3-(2-nitrophenyl)-2H-chromen-2-one. nih.gov This compound was synthesized and its potential to sensitize tumor cells to other anticancer drugs was explored. nih.gov

α-Glucosidase Inhibition: Coumarin-indole hybrids, including a derivative with a 2-nitrophenyl group, have been synthesized and evaluated as α-glucosidase inhibitors. nih.gov Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. The study found that 3-((1H-indol-3-yl)(2-nitrophenyl)methyl)-4-hydroxy-2H-chromen-2-one exhibited inhibitory activity against α-glucosidase. nih.gov

Receptor Binding Assays (In Vitro)

Currently, there is limited specific information available from the search results regarding receptor binding assays conducted directly on this compound. However, the broad biological activities of coumarins suggest that their interactions with various receptors are a plausible mechanism of action. nih.gov

Cellular Pathway Modulation Studies (In Vitro)

The modulation of cellular pathways is a key aspect of the biological activity of this compound derivatives.

Apoptosis and Cell Cycle Arrest: Several studies have shown that nitrophenyl-substituted coumarins can induce apoptosis and cause cell cycle arrest in cancer cells. For example, a bis-coumarin derivative with a nitrophenyl group was found to induce apoptosis and cell-cycle arrest in human renal carcinoma cells by modulating the p53 mediated apoptotic pathways. researchgate.net This was achieved through the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and DNA fragmentation. researchgate.net Another study on 2-aryl-3-nitro-2H-chromene derivatives demonstrated their ability to induce apoptosis in breast cancer cells, confirmed by morphological changes and caspase-3 activation. nih.gov

NF-κB Pathway: The bis-coumarin derivative with a nitrophenyl group was also found to inhibit the nuclear localization of NF-κB in SKRC-45 cells, a key pathway in inflammation and cancer progression. researchgate.net

PI3K/AKT/mTOR Pathway: A 3-nitro-2-aryl-2H-chromene derivative was observed to induce apoptosis in glioma cells by downregulating the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell survival and proliferation. researchgate.net

Cytotoxicity and Apoptosis Induction Mechanisms (In Vitro)

Nitrophenyl-substituted coumarins have demonstrated significant cytotoxic effects against various cancer cell lines.

Selective Cytotoxicity: A study on a series of synthetic bis-coumarin derivatives found that a compound with a nitrophenyl group was the most promising in inducing apoptosis in human renal carcinoma cells (SKRC-45) while showing significantly less cytotoxicity to normal kidney cells compared to cisplatin. researchgate.net

Induction of Apoptosis: The mechanism of cell death induced by these compounds is primarily through apoptosis. This has been confirmed by various assays, including acridine (B1665455) orange/ethidium bromide double staining, TUNEL analysis, and caspase-3 activation assays. nih.gov For instance, 2-aryl-3-nitro-2H-chromene derivatives were shown to be potent inducers of apoptosis in breast cancer cell lines. nih.gov The induction of apoptosis is often mediated by the generation of reactive oxygen species (ROS). researchgate.net

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene | MCF-7 (Breast Cancer) | 0.2 | nih.gov |

| 3,3′-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative | SKRC-45 (Renal Carcinoma) | Potent activity | researchgate.net |

Antimicrobial and Antiviral Activity Assessments (In Vitro)

The antimicrobial and antiviral potential of coumarin derivatives, including those with nitrophenyl substitutions, has been an area of active research.

Antimicrobial Activity: Several studies have reported the synthesis and antimicrobial evaluation of coumarin derivatives. For instance, a series of 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives were screened for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. tandfonline.com While the specific 2-nitrophenyl derivative was not highlighted as the most potent, the study demonstrates the potential of this class of compounds. tandfonline.com Another study synthesized zinc(II) Schiff base complexes derived from 3-acetyl-2H-chromen-2-one and 2-nitroaniline, which showed promising antibacterial activity. researchgate.net

Antiviral Activity: The antiviral properties of coumarins have also been explored. One study reported on 4-hydroxycoumarin (B602359) derivatives as HIV-1 protease inhibitors, with a m-nitrophenyl derivative showing the highest inhibition. nih.gov While this is not the specific compound of interest, it indicates the potential of nitrophenyl-substituted coumarins in antiviral research.

Structure-Activity Relationship (SAR) Correlates for In Vitro Biological Actions

Impact of Chromen-2-one Substitution on In Vitro Activity

The biological activity of 3-phenyl-2H-chromen-2-one derivatives is significantly influenced by the nature and position of substituents on both the coumarin ring and the phenyl ring.

Role of the 2-nitrophenyl Moiety in Biological Recognition

There is no available scientific literature that specifically investigates the role of the 2-nitrophenyl moiety of This compound in biological recognition processes. The influence of the ortho-nitro substitution on the phenyl ring in terms of binding to specific biological targets, its steric and electronic contributions to receptor affinity, or its involvement in molecular interactions has not been documented for this compound.

Stereochemical Influence on In Vitro Biological Efficacy

No studies concerning the stereochemical influence on the in vitro biological efficacy of This compound were found. The molecule does not possess a chiral center unless considering atropisomerism due to restricted rotation around the C-C bond connecting the chromenone and nitrophenyl rings. However, research on the potential existence of atropisomers and the differential biological activity of such stereoisomers for this specific compound has not been reported.

Emerging Research Directions and Potential Applications in Chemical Sciences

3-(2-nitrophenyl)-2H-chromen-2-one as a Privileged Scaffold for Probe Development

The coumarin (B35378) framework is a well-established fluorophore, and its derivatives are frequently used in the design of chemical probes for biological and environmental sensing. illinois.eduethz.ch The 3-aryl-coumarin substructure, in particular, is a privileged scaffold due to its inherent photophysical properties and synthetic accessibility. The introduction of a 2-nitrophenyl group at the 3-position creates a molecule with significant potential for developing sophisticated chemical probes. google.com

Chemical probes are essential tools for studying biological processes at the molecular level. illinois.eduethz.chmdpi.com The development of probes based on this compound could lead to new methods for detecting specific analytes or monitoring enzymatic activity. For instance, a related compound, 5-Hydroxy-4-methyl-3-(2-nitrophenyl)-2H-chromen-2-one, has been investigated as an inhibitor of Tyrosyl-DNA Phosphodiesterase I, highlighting the potential of this scaffold in developing targeted therapeutic agents or probes for enzyme activity. nih.gov

The 2-nitrophenyl group can act as a quenching moiety or as a reactive site. A common strategy involves a nucleophilic attack on the electron-deficient nitroaromatic system or on the α,β-unsaturated ketone of the coumarin, leading to a change in fluorescence. google.com This mechanism allows for the design of "turn-on" fluorescent probes for specific analytes like biothiols. google.com The development of such probes is a rapidly growing area of chemical biology. illinois.edu

Table 1: Examples of Related Coumarin-Based Probes and Their Characteristics

| Compound Name | Target/Application | Mechanism/Key Feature | Reference |

|---|---|---|---|

| 5-Hydroxy-4-methyl-3-(2-nitrophenyl)-2H-chromen-2-one | Tyrosyl-DNA Phosphodiesterase I (TDP1) inhibition | Sensitizes tumor cells to topotecan | nih.gov |

| 7-(dialkylamino)-3-((E)-4-((E)-2-nitrovinyl)styryl)-2H-chromen-2-one | Selective detection of Cysteine | Nucleophilic attack of thiol on the α,β-unsaturated ketone | google.com |

| UNC3866 (a non-coumarin example) | Polycomb repressive complex 1 (PRC1) chromodomains | Antagonist of methyllysine reading function | nih.gov |

Applications in Materials Science (e.g., photoactive materials, fluorescent dyes)

The unique electronic and photophysical properties of this compound make it an attractive candidate for applications in materials science, particularly in the development of photoactive materials and fluorescent dyes.

Fluorescent Dyes: Coumarin derivatives are renowned for their strong fluorescence, often in the blue-green region of the visible spectrum. researchgate.netbohrium.com The emission properties can be tuned by modifying the substituents on the coumarin ring. The 3-(2-nitrophenyl) group, being an electron-withdrawing group, can significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule, thereby affecting its absorption and emission spectra. researchgate.net Research on related 3-arylcoumarins has shown that the substitution pattern on the aryl ring is crucial for tuning the fluorescent properties. researchgate.netacs.org For example, 3,3'-(4-nitrophenyl) methylene) bis(4-hydroxy-2H-chromen-2-one), a related compound containing a nitrophenyl moiety, exhibits significant photoluminescent characteristics. bohrium.com

Photoactive Materials: The 2-nitrobenzyl group is a well-known photoremovable protecting group (PPG) in organic chemistry. acs.org Upon irradiation with UV light, the nitro group is reduced, leading to a rearrangement that cleaves the benzylic C-O or C-N bond. This property can be harnessed to create photoresponsive or "caged" materials. By incorporating the this compound scaffold into polymers or other materials, it is possible to design systems that change their properties (e.g., solubility, color, or fluorescence) upon light exposure. google.com This opens up applications in areas such as photolithography, data storage, and controlled release systems. Furthermore, metal complexes of related flavonoid structures, like 3-hydroxy-2-(3-nitrophenyl)-4H-chromen-4-one, have been shown to have photocatalytic activity, suggesting a potential role for these scaffolds in degrading environmental pollutants. bohrium.com

Table 2: Photophysical and Photoactive Properties of Related Coumarin Scaffolds

| Scaffold/Derivative | Property/Application | Key Finding | Reference |

|---|---|---|---|

| 3-(1,3-benzothiazol-2-yl)-2H-chromen-2-one derivatives | Fluorescent Dyes | Emit blue light in the 450-495 nm range. | researchgate.net |

| 3,3'-(4-nitrophenyl) methylene) bis(4-hydroxy-2H-chromen-2-one) | Fluorescent Properties | Exhibits strong blue-green fluorescence. | bohrium.com |

| 2-Nitrobenzyl group (general) | Photoactive Materials (PPG) | Acts as a photoremovable protecting group, cleavable with light. | acs.org |

| Metal complexes of 3-hydroxy-2-(3-nitrophenyl)-4H-chromen-4-one | Photocatalysis | Cu(II) complex shows 97% efficiency in degrading malachite green under visible light. | bohrium.com |

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. rsc.org The structure of this compound possesses several features that make it an interesting component for designing supramolecular assemblies.

The key to its potential role lies in its ability to participate in various non-covalent interactions:

Hydrogen Bonding: While the parent molecule is not a hydrogen bond donor, derivatives with hydroxyl or amino groups can be readily synthesized to act as specific hydrogen bond donors and acceptors.

π-π Stacking: The molecule contains two aromatic systems, the benzopyranone core and the nitrophenyl ring, which can engage in π-π stacking interactions with other aromatic molecules to form ordered structures. The dihedral angle between the coumarin ring system and the nitro-substituted benzene (B151609) ring, measured at 36.10° in the related compound 7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one, will influence the geometry of these stacks. researchgate.net

Dipole-Dipole Interactions: The polar carbonyl group (C=O) of the lactone and the highly polar nitro group (NO₂) create significant dipole moments within the molecule, enabling strong dipole-dipole interactions that can direct molecular self-assembly.

By leveraging these interactions, this compound and its derivatives can be used to construct complex, functional supramolecular architectures such as liquid crystals, gels, and molecular networks. The constitutional dynamism inherent in these non-covalent systems could lead to adaptive materials that change their structure in response to external stimuli. rsc.org

Catalyst Design Utilizing this compound Derivatives

While the direct use of this compound as a catalyst is not widely reported, its scaffold is a promising platform for designing new ligands for catalysis. The coumarin core can be functionalized with various coordinating groups (e.g., phosphines, amines, pyridyls) that can bind to a metal center, creating a catalytically active complex.

The synthesis of coumarin derivatives itself often requires catalysis, using everything from basic piperidine (B6355638) to nano-catalysts like ZnO or BaSiO₃. nih.govresearchgate.netnih.gov This highlights the chemical tractability of the scaffold. The reverse approach—using the coumarin as a ligand—is an emerging area. For example, research on the related flavonol, 3-hydroxy-2-(3-nitrophenyl)-4H-chromen-4-one, has shown that its metal complexes can act as efficient photocatalysts. bohrium.com The study demonstrated that a Cu(II) complex of the ligand was highly effective in the photodegradation of malachite green dye. bohrium.com

This suggests that derivatives of this compound could be designed to:

Act as Ligands: The scaffold can be modified to chelate metal ions, with the electronic properties tuned by the substituents on both the coumarin and phenyl rings.

Function as Photocatalysts: The inherent photoactive nature of the coumarin and nitrophenyl groups could be combined with a metal center to create novel photocatalysts for organic synthesis or environmental remediation.

Future work in this area could involve synthesizing libraries of coumarin-based ligands and screening them for activity in various catalytic transformations.

Future Prospects in Synthetic Methodologies and Chemical Biology Tool Development

The future of this compound in chemical sciences is bright, with significant potential in both synthetic chemistry and the development of sophisticated biological tools.

Synthetic Methodologies: The development of efficient and diverse synthetic routes is crucial for exploring the full potential of this scaffold. While methods like the Perkin, Knoevenagel, and Pechmann condensations are standard for coumarin synthesis, there is a growing interest in multicomponent reactions (MCRs) and green chemistry approaches. nih.govchimicatechnoacta.rufrontiersin.org Using eco-friendly catalysts and solvents will be a key focus. nih.govnih.gov Future synthetic work will likely concentrate on creating large libraries of this compound derivatives with diverse functional groups to enable high-throughput screening for various applications. researchgate.net

Chemical Biology Tool Development: The combination of a fluorophore and a photoreactive group in a single molecule is highly desirable for creating advanced chemical biology tools. illinois.eduscispace.com Future prospects include:

Caged Compounds: The 2-nitrophenyl group can serve as a photolabile caging group. acs.org Biologically active molecules could be attached to the benzylic position and released inside a cell with spatio-temporal control using light, allowing for precise studies of cellular signaling pathways.

Photo-crosslinkers: Derivatives could be designed to form covalent bonds with target proteins upon photoactivation, enabling the identification of binding partners and the mapping of protein interaction networks.

Dual-Function Probes: The scaffold could be used to create probes that not only report on a biological event through fluorescence but can also be activated by light to initiate a secondary function, such as drug release or enzyme inhibition.

The continued exploration of this versatile scaffold will undoubtedly lead to the discovery of new materials, catalysts, and biological probes with significant scientific impact.

Q & A

Basic: What are the common synthetic routes for 3-(2-nitrophenyl)-2H-chromen-2-one derivatives?

Methodological Answer:

A widely used approach involves condensation reactions between substituted benzaldehydes and coumarin precursors. For example:

- Conventional Claisen-Schmidt Reaction : React 3-acetyl-2H-chromen-2-one with 2-nitrobenzaldehyde in ethanol under reflux (80°C) with piperidine as a catalyst. Monitor progress via TLC, precipitate the product in ice-cold water, and recrystallize in ethanol (Yield: ~71%) .

- Multi-Step Synthesis : Brominated intermediates (e.g., 3-[2,3-dibromo-3-(substituted phenyl)propanoyl]-2H-chromen-2-one) can react with phenyl hydrazine in absolute ethanol using triethylamine as a base to form pyrazole-coupled derivatives .

Basic: How is Thin-Layer Chromatography (TLC) employed to monitor synthesis progress?

Methodological Answer:

- Use silica gel plates with a solvent system optimized for polarity (e.g., ethyl acetate/hexane mixtures).

- Spot aliquots of the reaction mixture at intervals (e.g., every 1–2 hours).

- Compare Rf values of starting materials (e.g., 3-acetylcoumarin) and the product. Disappearance of the starting material’s spot indicates reaction completion .

Advanced: How can microwave-assisted synthesis improve reaction efficiency for coumarin derivatives?

Methodological Answer:

- Reduced Reaction Time : Microwave irradiation accelerates kinetic rates. For example, a Claisen-Schmidt reaction that takes 5–8 hours conventionally can be completed in 20–30 minutes under microwave conditions.

- Enhanced Yield : Higher homogeneity of heating reduces side reactions. Optimize parameters (power: 300–500 W, temperature: 100–120°C) using a sealed vessel to prevent solvent evaporation .

Advanced: What crystallographic tools validate the structure of this compound?

Methodological Answer:

- SHELX Suite : Use SHELXL for refinement of single-crystal X-ray data. Input HKL files generated from diffraction experiments, and apply restraints for disordered nitro or phenyl groups .

- Validation Tools : Employ PLATON or CCDC’s Mercury to check for Twinning, R-factor discrepancies, and ADDSYM symmetry errors. Cross-validate bond lengths/angles against similar structures in the Cambridge Structural Database (CSD) .

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1718 cm⁻¹ and nitro (NO₂) asymmetric stretching at ~1520–1350 cm⁻¹ .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and coumarin lactone carbonyl (δ ~160 ppm in ¹³C) .

- UV-Vis : Monitor π→π* transitions (λmax ~300–350 nm) for nitroaromatic conjugation studies .

Advanced: How to resolve contradictions in X-ray crystallographic data refinement?

Methodological Answer:

- Data Contradictions : If R-factor >5%, re-examine absorption corrections (e.g., multi-scan vs. empirical methods).

- Disorder Handling : Split occupancy for disordered nitro/phenyl groups using PART instructions in SHELXL. Apply ISOR restraints to thermal parameters .

- Validation Reports : Generate checkCIF reports to identify outliers (e.g., bond length outliers >4σ) and adjust refinement constraints .

Advanced: What strategies optimize ligand design for metal complexation with coumarin derivatives?

Methodological Answer:

- Functional Group Tuning : Introduce pyridyl (e.g., 3-(pyridin-2-yl)-2H-chromen-2-one) or thiazole groups to enhance chelation sites for Cu(II) or Fe(III) .

- Spectrophotometric Optimization : Adjust pH (5–7) and ligand-to-metal ratio (1:1–1:3) to maximize complex stability. Use Job’s plot to determine stoichiometry .

Basic: How to determine solubility and partition coefficient (logP) for this compound?

Methodological Answer:

- Solubility : Test in solvents like chloroform, DMSO, or ethanol. For example, solubility in chloroform is ~10 mg/mL at 25°C .

- logP Calculation : Use experimental HPLC retention times with a C18 column and compare to standards. Reported logP: 10.71 (indicating high lipophilicity) .

| Property | Value |

|---|---|

| Melting Point | 135–136 °C (lit.) |

| logP | 10.71 |

| PSA | 80.57 Ų |

Advanced: How to analyze noncovalent interactions in crystal structures of coumarin derivatives?

Methodological Answer:

- Hirshfeld Surface Analysis : Map close contacts (e.g., C–H···O, π–π stacking) using CrystalExplorer. Quantify interaction contributions (e.g., 15–20% from π–π stacking in thiazole-linked derivatives) .

- DFT Calculations : Compute interaction energies (e.g., -5 to -10 kcal/mol for C–H···O) using Gaussian09 with B3LYP/6-311G(d,p) basis set. Visualize electrostatic potentials (MEP) to identify electron-rich regions .

Advanced: How does substituent variation impact biological activity in nitro-coumarin derivatives?

Methodological Answer:

- Nitro Position : 2-Nitrophenyl derivatives show higher antibacterial activity (Gram-positive IC₅₀: ~8 µg/mL) compared to 3- or 4-nitro isomers due to enhanced π-backbonding with bacterial enzymes .

- Functional Group Addition : Methoxy or halogen substituents increase hydrophobicity, improving membrane penetration (e.g., 8-nitro derivatives with 3,4-dimethoxyphenyl groups exhibit 2-fold higher cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products